3-(Benzyloxy)propylzinc bromide
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Overview
Description
3-(Benzyloxy)propylzinc bromide is an organozinc compound with the molecular formula C10H13BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a valuable tool in the field of synthetic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Benzyloxy)propylzinc bromide can be synthesized through the reaction of 3-(benzyloxy)propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C9H9OCH2CH2CH2Br+Zn→C9H9OCH2CH2CH2ZnBr
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)propylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is often used due to its ability to stabilize organozinc compounds.
Inert Atmosphere: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
3-(Benzyloxy)propylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drug candidates through the synthesis of novel compounds.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Benzyloxy)propylzinc bromide exerts its effects involves the formation of organozinc intermediates that can undergo various transformations. The zinc atom acts as a nucleophilic center, facilitating the formation of new bonds with electrophilic species. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)propylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
3-(Benzyloxy)propyl lithium: A more reactive compound used in organic synthesis.
3-(Benzyloxy)propylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
3-(Benzyloxy)propylzinc bromide is unique due to its moderate reactivity, which allows for controlled reactions without the need for extreme conditions. This makes it a valuable reagent for synthesizing complex molecules with high precision.
Properties
Molecular Formula |
C10H13BrOZn |
---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);propoxymethylbenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h3-7H,1-2,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
WNQXEGOXNVWPRL-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCOCC1=CC=CC=C1.[Zn+]Br |
Origin of Product |
United States |
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